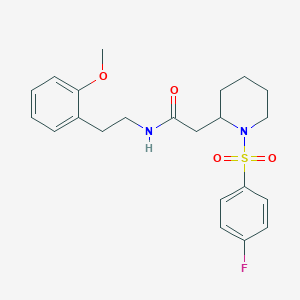
2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxyphenethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxyphenethyl)acetamide is a useful research compound. Its molecular formula is C22H27FN2O4S and its molecular weight is 434.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxyphenethyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, which includes a piperidine ring, a sulfonyl group, and various aromatic substituents, suggests possible interactions with biological macromolecules, including enzymes and receptors.
Chemical Structure and Properties
The molecular formula of this compound is C21H25FN2O4S, with a molecular weight of 420.5 g/mol. The presence of the 4-fluorophenyl group is particularly significant as it enhances the compound's chemical properties, including metabolic stability and binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H25FN2O4S |
| Molecular Weight | 420.5 g/mol |
| Structural Features | Piperidine ring, sulfonyl group, fluorophenyl group |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonyl group contributes to the compound's stability and reactivity, while the fluorophenyl moiety enhances its binding affinity to target sites. This compound has been studied for its potential as an inhibitor in various biochemical pathways, particularly those related to cancer cell proliferation and neurological disorders.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer.
- Receptor Binding : The compound interacts with various receptors, potentially modulating neurotransmitter activity and influencing neurological functions.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study 1 : A pharmacological evaluation indicated that the compound significantly inhibited the growth of certain cancer cell lines in vitro, suggesting its potential as an anticancer agent.
- Study 2 : Research focusing on receptor interactions revealed that the compound binds effectively to serotonin receptors, which may implicate its use in treating mood disorders.
- Study 3 : Investigations into its mechanism of action demonstrated that it alters signaling pathways associated with cell proliferation and survival.
Comparative Analysis
A comparison with structurally similar compounds highlights the unique features of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(p-tolyl)acetamide | Similar piperidine and sulfonamide structure | Different aromatic substituents |
| N-(4-chlorophenyl)-2-(1-sulfonamido)piperidine | Contains a sulfonamide group | Lacks methoxy substitution |
| 4-Fluoro-N-(3-methoxyphenethyl)acetamide | Similar methoxy substitution | Different core structure |
Eigenschaften
IUPAC Name |
2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O4S/c1-29-21-8-3-2-6-17(21)13-14-24-22(26)16-19-7-4-5-15-25(19)30(27,28)20-11-9-18(23)10-12-20/h2-3,6,8-12,19H,4-5,7,13-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWDOALEZRJEKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














